Orally Active PDK1 Inhibition with In Vivo Proof-of-Concept in a Blood-Borne Metastasis Model
Among the three BX-series PDK1 inhibitors described in the same primary study, BX-320 is the only compound advanced to an in vivo oral efficacy experiment. Nude mice (athymic nu/nu, female, 6–8 weeks) received BX-320 at 200 mg/kg by oral gavage twice daily for 21 days following tail-vein injection of LOX melanoma cells; the compound dramatically inhibited lung tumor growth [1]. Neither BX-795 nor BX-912 underwent oral in vivo evaluation in this study, and GSK2334470—an alternative high-specificity PDK1 inhibitor (IC50 ≈10 nM)—is not reported to possess oral bioavailability [2].
| Evidence Dimension | In vivo oral efficacy in a blood-borne metastasis model |
|---|---|
| Target Compound Data | 200 mg/kg p.o. b.i.d. × 21 days; dramatic inhibition of LOX melanoma lung tumors in nude mice |
| Comparator Or Baseline | BX-795, BX-912: no in vivo oral data reported in Feldman et al. 2005. GSK2334470: not orally bioavailable [2] |
| Quantified Difference | Only BX-320 demonstrated oral in vivo tumor-growth inhibition in the head-to-head study context |
| Conditions | LOX melanoma blood-borne metastasis model; athymic nude mice; oral gavage; 200 mg/kg b.i.d., 21 days |
Why This Matters
For researchers requiring systemic, orally administered PDK1 inhibition in animal models, BX-320 is the only structurally characterized BX-series compound with direct in vivo oral efficacy data, directly guiding procurement decisions for translational oncology studies.
- [1] Feldman RI, Wu JM, Polokoff MA, et al. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. J Biol Chem. 2005;280(20):19867-19874. doi:10.1074/jbc.M501367200 View Source
- [2] Najafov A, Sommer EM, Axten JM, Deyoung MP, Alessi DR. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochem J. 2011;433(2):357-369. doi:10.1042/BJ20101732 View Source
